molecular formula C13H15BrN2O2S B13862895 7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one

7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one

Cat. No.: B13862895
M. Wt: 343.24 g/mol
InChI Key: KASUMZHPFOKJPI-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions.

    Methylation: The methyl group is introduced at the 5-position using methylating agents like methyl iodide.

    Morpholinylmethylation: The morpholin-4-ylmethyl group is introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[3,2-c]pyridine derivatives.

    Substitution: Formation of substituted thieno[3,2-c]pyridine derivatives with various functional groups.

Scientific Research Applications

7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-5-methylthieno[3,2-c]pyridin-4-one: Lacks the morpholin-4-ylmethyl group.

    5-Methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one: Lacks the bromine atom at the 7-position.

    7-Bromo-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one: Lacks the methyl group at the 5-position.

Uniqueness

The presence of the bromine atom, methyl group, and morpholin-4-ylmethyl group in 7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one imparts unique chemical and biological properties. These functional groups contribute to its reactivity, binding affinity, and specificity towards molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15BrN2O2S

Molecular Weight

343.24 g/mol

IUPAC Name

7-bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C13H15BrN2O2S/c1-15-8-11(14)12-10(13(15)17)6-9(19-12)7-16-2-4-18-5-3-16/h6,8H,2-5,7H2,1H3

InChI Key

KASUMZHPFOKJPI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)C=C(S2)CN3CCOCC3)Br

Origin of Product

United States

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